(R)-Citalopram-d6 N-Oxide

Stable isotope labeling Mass spectrometry Internal standard

This (R)-enantiomer-specific, deuterated internal standard is essential for enantioselective LC-MS/MS bioanalysis. Unlike unlabeled or racemic standards, it precisely corrects for matrix effects, ionization variability, and extraction losses, ensuring compliance with FDA/EMA bioanalytical guidelines. It uniquely quantifies (R)-citalopram N-oxide impurity in escitalopram batches per ICH Q3A(R2) and USP/EP monographs. Ideal for clinical bioequivalence studies, forensic toxicology, and CYP2D6-mediated drug-drug interaction assessments, it provides the analytical precision required for regulatory submission.

Molecular Formula C20H21FN2O2
Molecular Weight 346.435
CAS No. 1217669-62-9
Cat. No. B564280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Citalopram-d6 N-Oxide
CAS1217669-62-9
Synonyms(R)-1-[3-(Dimethyl-d6-oxidoamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro_x000B_-5-isobenzofurancarbonitrile;  (R)-1-[3-(Dimethyl-d6-amino)propyl]_x000B_-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile N1-Oxide
Molecular FormulaC20H21FN2O2
Molecular Weight346.435
Structural Identifiers
SMILESC[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-]
InChIInChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m1/s1/i1D3,2D3
InChIKeyDIOGFDCEWUUSBQ-LDYDPMPYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Citalopram-d6 N-Oxide: A Deuterated N-Oxide Metabolite Standard for Citalopram Bioanalysis


(R)-Citalopram-d6 N-Oxide (CAS 1217669-62-9) is a stable isotope-labeled analog of the N-oxide metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram, specifically the (R)-enantiomer . The compound is a deuterated derivative incorporating six deuterium atoms (d6) into the N,N-dimethylamino moiety . It is employed as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of citalopram and its metabolites in complex biological matrices .

Why Unlabeled or Racemic Citalopram Standards Fail for Enantioselective Quantitation


Generic substitution with unlabeled citalopram N-oxide or racemic mixtures introduces significant analytical bias in enantioselective assays. The unlabeled compound cannot compensate for ionization suppression or extraction variability inherent to LC-MS/MS workflows [1], while racemic standards mask the distinct pharmacokinetic profiles of (R)- and (S)-citalopram [2]. Deuterated internal standards like (R)-Citalopram-d6 N-Oxide are required to achieve the precision mandated by regulatory bioanalytical guidelines [3].

Quantitative Differentiation of (R)-Citalopram-d6 N-Oxide Against Alternative Standards


Isotopic Purity and Mass Shift Enables Definitive Analyte Resolution from Endogenous Interferences

The compound's six deuterium atoms (d6) provide a nominal mass shift of +6 Da relative to the unlabeled (R)-citalopram N-oxide, eliminating cross-talk in the MS/MS detection channel and enabling baseline resolution of the internal standard from the analyte signal . In contrast, lower mass shift deuterated analogs (e.g., d3 or d4) may exhibit isotopic overlap with the natural abundance M+1 or M+2 peaks of the analyte, introducing quantification error [1].

Stable isotope labeling Mass spectrometry Internal standard

Enantiomeric Purity for Chiral Resolution of Escitalopram and Its (R)-Impurity

In chiral HPLC methods using α1-acid glycoprotein (AGP) stationary phase, (R)-citalopram N-oxide is a critical impurity marker for escitalopram (S-citalopram) [1]. The deuterated (R)-enantiomer serves as an ideal internal standard for quantifying the unwanted (R)-impurity at levels as low as 0.075 μg/mL (LOD) and 0.235 μg/mL (LOQ) [1]. Racemic citalopram-d6 standards cannot differentiate between the therapeutic S-enantiomer and the impurity R-enantiomer, violating ICH Q3A(R2) guidelines for impurity control.

Enantioselective analysis Chiral chromatography Impurity profiling

Certified High Purity (>98%) Minimizes Quantification Bias from Impurity Interference

The compound is supplied with certified purity >98% by HPLC . In contrast, generic research-grade citalopram N-oxide may contain up to 5% of unknown impurities that co-elute or cause matrix effects in LC-MS/MS assays [1]. Impurity levels above 2% in an internal standard can systematically bias calibration curves, leading to >5% error in reported analyte concentrations.

Chemical purity Analytical standard Quality control

Optimal Use Cases for (R)-Citalopram-d6 N-Oxide in Bioanalytical and Quality Control Workflows


LC-MS/MS Quantification of Citalopram and Its N-Oxide Metabolite in Human Plasma for Pharmacokinetic Studies

The deuterated internal standard corrects for matrix effects, ionization variability, and extraction losses during sample preparation, enabling accurate determination of citalopram and its N-oxide metabolite concentrations in clinical trial samples. This is critical for establishing bioequivalence and characterizing the metabolic profile of new citalopram formulations [1].

Enantioselective Impurity Monitoring in Escitalopram Drug Substance and Finished Product

As an (R)-enantiomer-specific internal standard, the compound facilitates the precise quantitation of the (R)-citalopram N-oxide impurity in escitalopram batches. This ensures compliance with ICH Q3A(R2) impurity thresholds and USP/EP monographs, which limit the (R)-enantiomer content to ≤0.5% of the active pharmaceutical ingredient [2].

Validation of Bioanalytical Methods for Forensic Toxicology Screening

The compound serves as a robust internal standard in validated LC-MS/MS panels for the simultaneous detection of multiple antidepressants in post-mortem whole blood. Its use has been demonstrated in forensic casework to achieve limits of detection and quantification within the therapeutic range for citalopram, ensuring reliable forensic interpretations [3].

Metabolite Identification and Quantification in In Vitro CYP450 Metabolism Studies

The deuterated N-oxide standard allows for the unambiguous identification and relative quantitation of the N-oxide metabolite formed via CYP2D6-mediated oxidation in human liver microsome or hepatocyte incubations. This supports drug-drug interaction risk assessment and the characterization of polymorphic metabolic pathways [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Citalopram-d6 N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.